![molecular formula C18H22F2N2O2 B2908948 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone CAS No. 2195939-27-4](/img/structure/B2908948.png)
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitor VIII exerts its pharmacological effects by selectively inhibiting the activity of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone. (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitor VIII binds to the ATP-binding site of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone and prevents its phosphorylation activity. This leads to the inhibition of downstream signaling pathways, which results in the observed pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitor VIII are diverse and depend on the specific cellular context. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, enhance the differentiation of stem cells, and improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitor VIII is its potency and selectivity for (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone. This allows for precise manipulation of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone activity in cellular and animal models. However, one of the limitations of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitor VIII is its potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitor VIII in scientific research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to further elucidate the downstream signaling pathways that are affected by (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibition. Additionally, the development of more potent and selective (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitors could lead to improved therapeutic options for various diseases.
Méthodes De Synthèse
The synthesis of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitor VIII involves several steps, including the preparation of starting materials, the formation of the spirocyclic intermediate, and the final coupling reaction. The starting materials for the synthesis include 4-morpholinophenylboronic acid and 1,1-difluoro-6-azaspiro[2.5]octan-6-amine. The spirocyclic intermediate is formed by the reaction of the starting materials with a suitable coupling reagent, such as 1,3-dicyclohexylcarbodiimide (DCC). The final coupling reaction involves the addition of the intermediate to (4-morpholinophenyl)(phenyl)methanone in the presence of a suitable catalyst, such as palladium on carbon.
Applications De Recherche Scientifique
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitor VIII has been widely used in scientific research to investigate the role of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone in various cellular processes and diseases. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and enhance the differentiation of stem cells. It has also been used to study the role of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O2/c19-18(20)13-17(18)5-7-22(8-6-17)16(23)14-1-3-15(4-2-14)21-9-11-24-12-10-21/h1-4H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNMHMFUVADOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



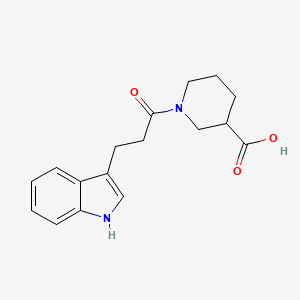
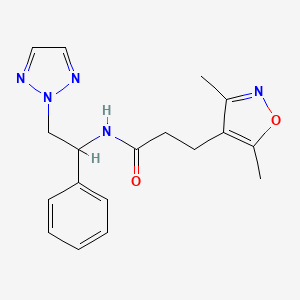
![1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2908875.png)
![3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2908876.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2908880.png)
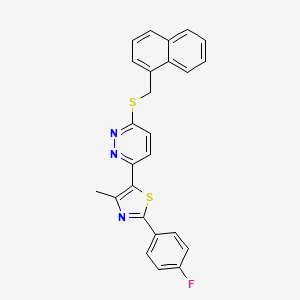
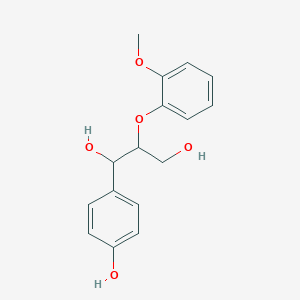
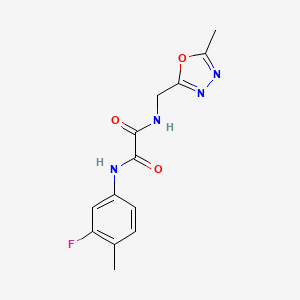

![(E)-1-benzyl-3-(((2,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2908887.png)
![1,3-Bis[4-(3,4-dichlorophenyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B2908888.png)